molecular formula C24H20FNO4 B1588318 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid CAS No. 507472-13-1

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Cat. No. B1588318
M. Wt: 405.4 g/mol
InChI Key: LYKQNUSJPNQQLZ-QFIPXVFZSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound , have been utilized as surfactants for carbon nanotubes (CNTs). Quantum mechanical computations model these interactions, leading to the development of enzymatically activated CNT surfactants. These surfactants enable the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).

Synthesis of Oligomers from Neuraminic Acid Analogues

Another application involves the synthesis of oligomers derived from amide-linked neuraminic acid analogues using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. This process has led to the efficient synthesis of oligomers varying in length, showcasing the compound's utility in complex organic synthesis (Gregar & Gervay-Hague, 2004).

Development of Novel Fluorophores

Research has also led to the development of novel fluorophores, such as 6-methoxy-4-quinolone, derived from related compounds. These fluorophores exhibit strong fluorescence across a wide pH range in aqueous media, highlighting their potential in biomedical analysis (Hirano et al., 2004).

Anti-inflammatory Applications

Some N-(fluorenyl-9-methoxycarbonyl) amino acids have shown a broad spectrum of anti-inflammatory activity. They inhibit T-lymphocyte activation in vitro and possess activity against models of inflammation, suggesting their potential as therapeutic agents for inflammatory diseases (Burch et al., 1991).

Genetically Encoded Fluorescent Amino Acids

The ability to biosynthetically incorporate fluorescent amino acids into proteins at defined sites opens new avenues for studying protein structure, dynamics, and interactions. This method has been demonstrated using dansylalanine, a low-molecular-weight fluorophore, which is closely related to the compound of interest (Summerer et al., 2006).

Material Science and Nanotechnology

The self-assembly properties of Fmoc variants of threonine and serine have been explored, leading to controlled morphological changes in self-assembled structures. This research indicates the compound's relevance in designing novel architectures for material science and nanotechnology applications (Kshtriya et al., 2021).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKQNUSJPNQQLZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427504
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS RN

507472-13-1
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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